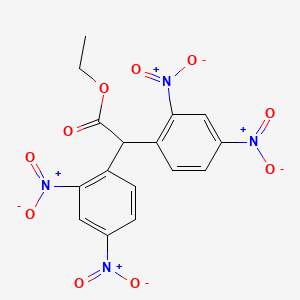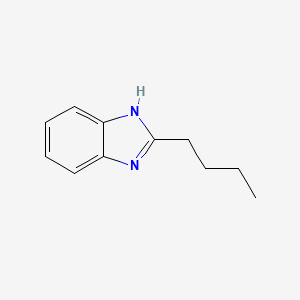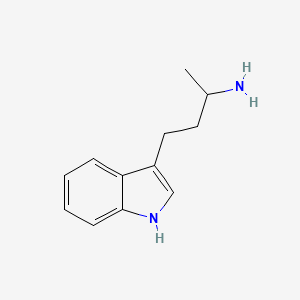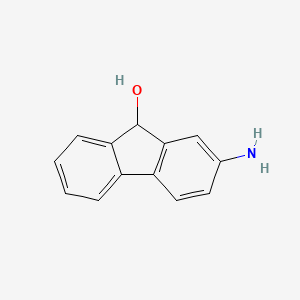
2-Bromo-4-nitroimidazole
Descripción general
Descripción
2-Bromo-4-nitroimidazole is a heterocyclic compound characterized by the presence of both bromine and nitro functional groups attached to an imidazole ring. This compound is typically a pale yellow to off-white powder and is used as an intermediate in organic synthesis and pharmaceutical research .
Mecanismo De Acción
Target of Action
Imidazoles, in general, are known to be key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . They are an important heterocyclic structural motif in functional molecules .
Mode of Action
Imidazoles are known to interact with their targets in a variety of ways depending on their specific chemical structure and the nature of the target .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical pathways due to their versatile nature .
Result of Action
Imidazoles are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitroimidazole generally involves the bromination of 4-nitroimidazole. One efficient method includes the dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy . Another method involves reacting 4-nitroimidazole with brominating agents in the presence of alkali metal bicarbonates in water, followed by further reactions with iodinating agents in aprotic solvents .
Industrial Production Methods: Industrial production of this compound typically follows the aforementioned synthetic routes but on a larger scale. The reactions are designed to be safe, facile, and scalable to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-nitroimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Major Products:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Reduction Reactions: The major product is 2-amino-4-bromo-1H-imidazole
Aplicaciones Científicas De Investigación
2-Bromo-4-nitroimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing antimicrobial and anticancer agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Comparación Con Compuestos Similares
2-Nitroimidazole: Shares the nitro group but lacks the bromine atom.
4-Bromo-1H-imidazole: Contains the bromine atom but lacks the nitro group.
Metronidazole: A well-known nitroimidazole antibiotic.
Uniqueness: 2-Bromo-4-nitroimidazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .
Propiedades
IUPAC Name |
2-bromo-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRJWMLKEHRGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216120 | |
| Record name | 2-Bromo-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65902-59-2 | |
| Record name | 2-Bromo-4-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65902-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-nitro-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065902592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Bromo-4-nitro-1H-imidazole in pharmaceutical chemistry?
A1: 2-Bromo-4-nitro-1H-imidazole serves as a crucial building block in the synthesis of nitroimidazole drugs []. These drugs are known for their activity against anaerobic bacteria and certain parasites. The compound's structure allows for further modifications, enabling the development of various derivatives with potentially improved pharmacological profiles.
Q2: What is a key challenge in the synthesis of 2-Bromo-4-nitro-1H-imidazole and how has it been addressed?
A2: A major challenge in synthesizing 2-Bromo-4-nitro-1H-imidazole lies in achieving selective bromination of the imidazole ring []. Direct bromination often leads to undesired dibrominated byproducts, impacting yield and requiring additional purification steps. To address this, researchers have developed a two-step method: first, dibromination of 4-nitroimidazole, followed by selective debromination using an in situ reductive deiodination strategy []. This approach improves the yield and purity of the desired product while being scalable for large-scale production.
Q3: How is 2-Bromo-4-nitro-1H-imidazole used in the synthesis of Pretomanid?
A3: 2-Bromo-4-nitro-1H-imidazole is a key starting material in the synthesis of Pretomanid, an antituberculosis agent []. Researchers have developed an efficient, gram-scale synthesis of Pretomanid utilizing 2-Bromo-4-nitro-1H-imidazole and readily available protected (R)-glycidols []. This synthesis employs a linear three-step process, culminating in a one-pot deprotection and cyclization step to yield Pretomanid []. This method is advantageous due to its use of mild reaction conditions and avoidance of hazardous reagents, simplifying the production process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















